molecular formula C22H19N3O2S3 B2406445 N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide CAS No. 356572-62-8

N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No. B2406445
CAS RN: 356572-62-8
M. Wt: 453.59
InChI Key: RFHQDDJZHGCUHM-AQTBWJFISA-N
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Description

N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a useful research compound. Its molecular formula is C22H19N3O2S3 and its molecular weight is 453.59. The purity is usually 95%.
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Scientific Research Applications

MMP Inhibition and Wound Healing

  • Evidence : N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide derivatives have shown effectiveness in inhibiting matrix metalloproteinases (MMPs), which are involved in inflammatory and oxidative processes. This inhibition suggests potential wound healing applications (Incerti et al., 2018).

Antitumor Activity

  • Evidence : Derivatives of this compound have demonstrated moderate antitumor activity against various malignant tumor cells, including renal cancer cells (Horishny & Matiychuk, 2020).

Antimicrobial Properties

  • Evidence : Research has shown that certain derivatives of N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide exhibit antimicrobial activity against a range of bacterial and fungal species, indicating their potential as antimicrobial agents (Incerti et al., 2017).

Mechanism of Action

Target of Action

The primary target of this compound is cysteine (Cys) and tyrosinase . Cysteine plays a key role in all life forms , while tyrosinase is an enzyme that is critical for melanin synthesis .

Mode of Action

The compound interacts with its targets in a unique way. It has been developed as a fluorescent probe for selectively sensing cysteine over other analytes . The compound alone essentially emits no fluorescence, but it achieves a significant enhancement in the presence of cysteine .

In the case of tyrosinase, the compound acts as a competitive inhibitor . It has a stronger affinity with tyrosinase by forming multiple hydrogen bonds and a hydrophobic interaction with residues of tyrosinase .

Biochemical Pathways

The compound affects the biochemical pathways related to cysteine sensing and melanogenesis . By selectively sensing cysteine, it can influence the biochemical processes that rely on this amino acid . As a tyrosinase inhibitor, it can prevent melanin accumulation in the skin, thereby inhibiting pigmentation disorders .

Pharmacokinetics

The compound’s ability to selectively sense cysteine and inhibit tyrosinase suggests that it may have good bioavailability and selectivity .

Result of Action

The compound’s action results in a significant decrease in melanogenesis . This is due to its inhibitory effect on tyrosinase, which prevents the accumulation of melanin in the skin . In the case of cysteine sensing, the compound enables highly sensitive and selective imaging of cysteine in vitro and in vivo .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S3/c1-2-14-7-9-15(10-8-14)13-18-20(27)25(22(28)30-18)12-11-19(26)24-21-23-16-5-3-4-6-17(16)29-21/h3-10,13H,2,11-12H2,1H3,(H,23,24,26)/b18-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHQDDJZHGCUHM-AQTBWJFISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-3-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

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